

physicochemical properties of 2-aminothiophene-3-carboxylic acid

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Compound of Interest

Compound Name: 2-aminothiophene-3-carboxylic Acid

Cat. No.: B1270716

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An In-depth Technical Guide to the Physicochemical Properties of **2-Aminothiophene-3-carboxylic Acid**

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Executive Summary

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, analysis, and applications of **2-aminothiophene-3-carboxylic acid** (CAS No. 56387-08-7). As a pivotal heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional structure—comprising an aromatic thiophene ring, a nucleophilic amino group, and a versatile carboxylic acid moiety—renders it a precursor to a diverse range of pharmacologically active agents and functional materials. This document synthesizes field-proven insights with established scientific data to offer a practical and in-depth resource for laboratory professionals.

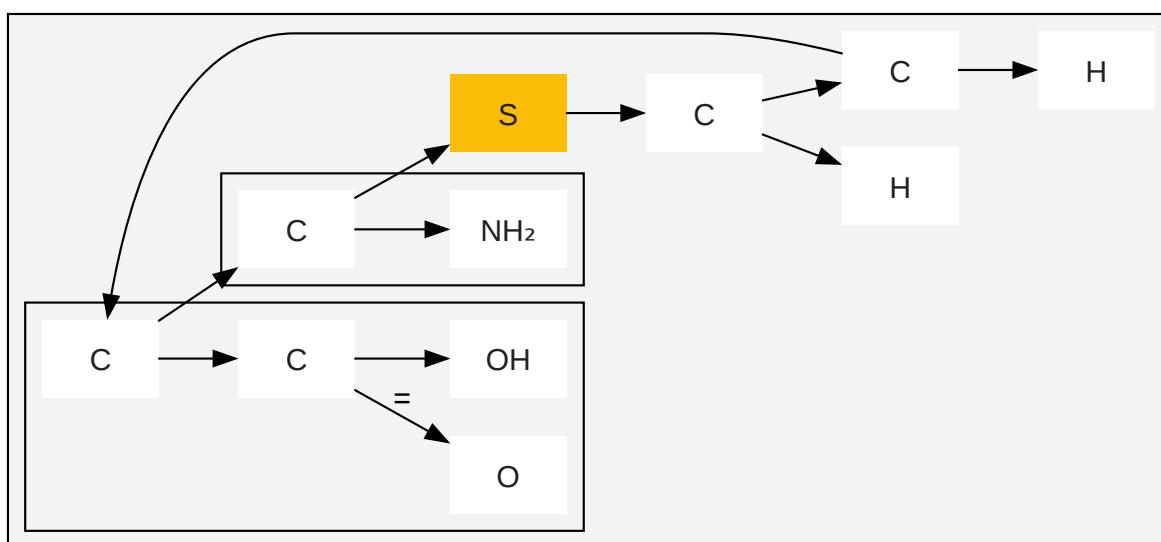
Molecular Identity and Structural Framework

2-Aminothiophene-3-carboxylic acid is a heterocyclic compound whose structure is foundational to its chemical behavior and synthetic utility.

- IUPAC Name: **2-aminothiophene-3-carboxylic acid**

- CAS Number: 56387-08-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₅H₅NO₂S[\[1\]](#)[\[2\]](#)
- Molecular Weight: 143.16 g/mol [\[1\]](#)[\[2\]](#)
- InChI Key: OHMLBZKIUZTEOC-UHFFFAOYSA-N[\[3\]](#)

The molecule's architecture features a planar, five-membered thiophene ring, which imparts aromatic stability. The substituents at the C2 (amino) and C3 (carboxylic acid) positions are crucial. The proximity of the electron-donating amino group and the electron-withdrawing carboxylic acid group creates a unique electronic environment that dictates the molecule's reactivity, acidity, and potential for intramolecular interactions. In solid form and in solutions near neutral pH, the molecule can exist as a zwitterion, a characteristic that significantly influences its solubility profile.

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Caption: Chemical structure of **2-aminothiophene-3-carboxylic acid**.

Core Physicochemical Properties

The utility of a chemical scaffold in drug development is fundamentally linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

Data Summary

Property	Value / Description	Source(s)
Appearance	White crystalline solid.	[1]
Molecular Weight	143.16 g/mol	[1][2]
Melting Point	Not well-reported for the free acid. The corresponding methyl ester melts at 76-81 °C.	[4]
Boiling Point	347.1 °C (Predicted)	[1][2]
Density	1.527 g/cm³ (Predicted)	[1][2]
pKa	5.42 ± 0.20 (Predicted)	[1]
Solubility	Slightly soluble in water; soluble in ethanol and dichloromethane.	[1]
Storage	2-8°C, protect from light, keep dry.	[2]

In-Depth Analysis of Key Properties

Solubility Profile: The solubility of **2-aminothiophene-3-carboxylic acid** is a direct consequence of its amphoteric, amino acid-like structure.

- Aqueous Solubility:** The term "slightly soluble" indicates that its solubility in pure water is limited.^[1] This is typical for amino acids at their isoelectric point, where the net charge is zero, minimizing interactions with polar water molecules. The solubility is expected to increase significantly under acidic conditions (pH < 4) due to the protonation of the amino

group, forming a cationic species, and under basic conditions ($\text{pH} > 7$) due to the deprotonation of the carboxylic acid, forming an anionic species.[5]

- **Organic Solubility:** Its reported solubility in ethanol and dichloromethane highlights the contribution of the aromatic thiophene ring to its overall character.[1] The nonpolar ring and carbon backbone allow for favorable interactions with less polar organic solvents. This dual solubility is advantageous for both synthesis (organic solvents) and potential biological applications (aqueous environments).

Acidity (pKa): The predicted pKa of ~5.4 reflects the acidity of the carboxylic acid group.[1] This value is influenced by the electron-donating amino group at the adjacent position. The amino group itself has a basic character, but its pKa is not specified in the available data.

Understanding these two pKa values is critical for designing purification protocols (e.g., acid-base extraction) and predicting the molecule's charge state at physiological pH (7.4), which is essential for receptor binding and membrane permeation.

Spectral Properties: Spectroscopic analysis is indispensable for structural confirmation and purity assessment. While full spectra for the free acid are not readily available in public databases, its expected spectral characteristics can be reliably predicted from its functional groups and data from closely related analogues.

- **^1H NMR:** The spectrum is expected to show two distinct doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the thiophene ring. A broad singlet, which may disappear upon D_2O exchange, would be present for the amino (-NH₂) protons. Most characteristically, a very broad, downfield signal between 10-12 ppm would correspond to the carboxylic acid proton (-COOH).[6][7]
- **^{13}C NMR:** The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the 160-180 ppm range.[6][7] The four carbons of the thiophene ring would appear in the aromatic region (approx. 100-150 ppm).
- **Infrared (IR) Spectroscopy:** The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorptions include:
 - A very broad O-H stretch from 2500-3300 cm^{-1} for the hydrogen-bonded carboxylic acid. [7]

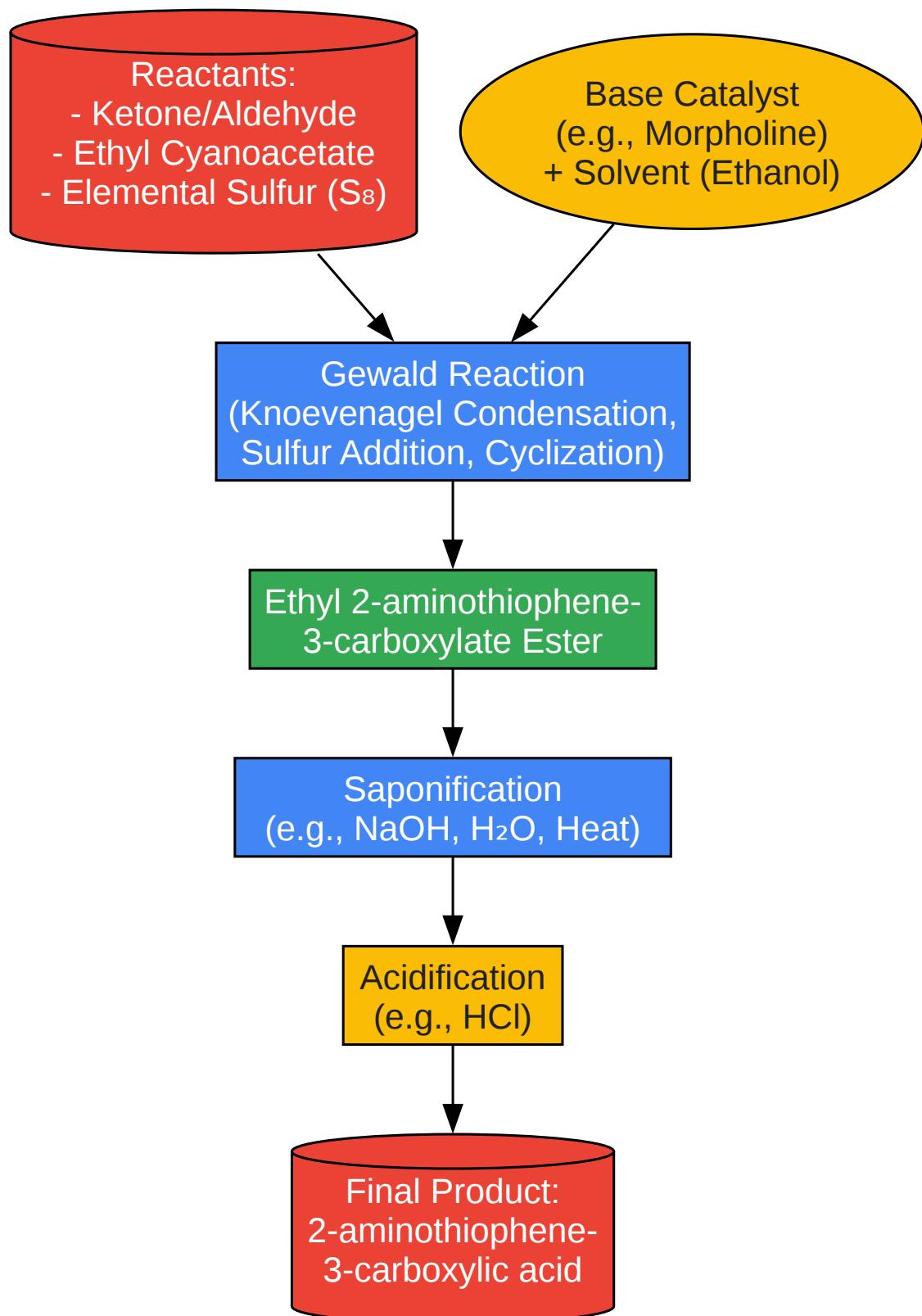
- N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.[\[8\]](#)
- A strong C=O (carbonyl) stretch for the carboxylic acid around 1700-1725 cm⁻¹.[\[7\]](#)
- C=C stretching bands for the aromatic thiophene ring around 1400-1550 cm⁻¹.[\[9\]](#)
- UV-Vis Spectroscopy: The aminothiophene chromophore is expected to dominate the UV-Vis spectrum. Thiophene derivatives typically exhibit strong absorption bands in the UV region, with a λ_{max} expected around 260 nm.[\[10\]](#)

Synthesis, Reactivity, and Stability

The synthesis of **2-aminothiophene-3-carboxylic acid** and its derivatives is most famously achieved via the Gewald reaction, a testament to its efficiency and versatility.

The Gewald Reaction: A Cornerstone of Synthesis

The Gewald multicomponent reaction is a one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[\[11\]](#)[\[12\]](#) This reaction directly assembles the highly functionalized 2-aminothiophene ring system.

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Caption: Workflow for the synthesis of **2-aminothiophene-3-carboxylic acid**.

Experimental Protocol: Gewald Synthesis of Ethyl Ester Intermediate Causality: This protocol utilizes a basic catalyst (morpholine) to facilitate the initial Knoevenagel condensation between the ketone and the active methylene of the cyanoacetate.[12] The subsequent nucleophilic attack and cyclization involving sulfur are also base-promoted. Ethanol serves as a suitable polar protic solvent for all reactants.

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.).
- Solvent: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ketone).
- Catalyst Addition: Slowly add morpholine (1.0 eq.) to the stirred mixture at room temperature. An exothermic reaction may be observed.
- Reaction: Heat the reaction mixture to 45-50°C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
- Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
- Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to yield the pure ethyl 2-aminothiophene-3-carboxylate derivative.

Ester Hydrolysis (Saponification)

To obtain the target carboxylic acid, the synthesized ester must be hydrolyzed. Causality: Saponification is a robust method for ester cleavage. A strong base (NaOH) acts as a nucleophile, attacking the ester's carbonyl carbon. The subsequent acidification step is crucial to protonate the carboxylate salt intermediate, causing the free carboxylic acid to precipitate from the aqueous solution.

- Setup: Suspend the ethyl 2-aminothiophene-3-carboxylate ester (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq.).
- Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

- Workup: Cool the reaction mixture in an ice bath.
- Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~3-4). The **2-aminothiophene-3-carboxylic acid** will precipitate as a solid.
- Purification: Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three functional components. The amino group is a potent nucleophile and can react with electrophiles (e.g., aldehydes, acyl chlorides). The carboxylic acid can undergo esterification or be converted to an amide. The thiophene ring can undergo electrophilic aromatic substitution, although its reactivity is modulated by the attached groups. The compound should be stored in a cool, dry, dark place to prevent degradation.[2]

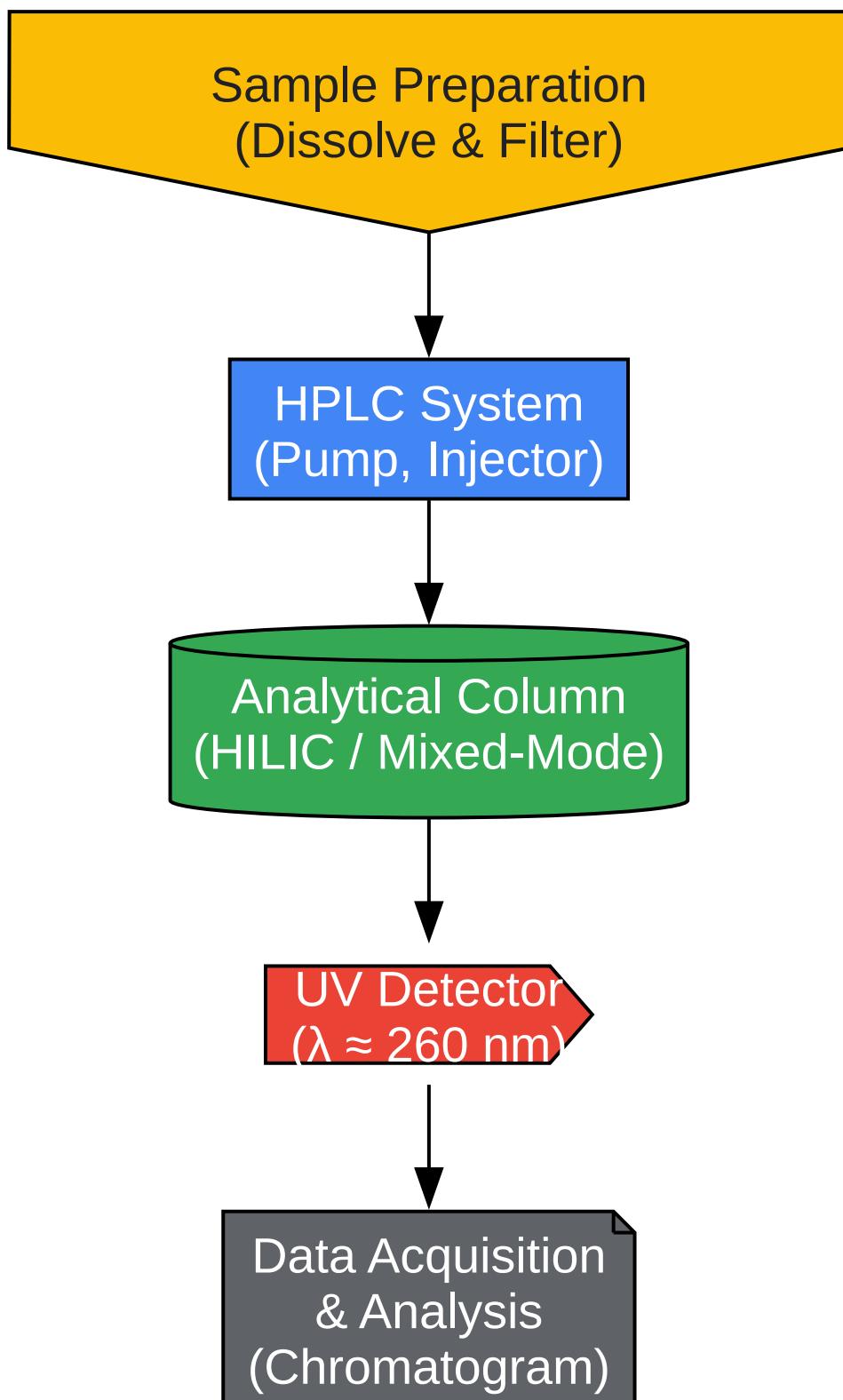
Analytical Methodologies

Robust analytical methods are required for quality control, purity assessment, and quantification in complex matrices. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: HPLC-UV Analysis Causality: Due to the compound's polar and ionizable nature, a mixed-mode or HILIC column is often superior to traditional reversed-phase (C18) columns, as it provides better retention and peak shape for such analytes.[13] A slightly acidic mobile phase ensures the carboxylic acid is protonated and interacts predictably with the stationary phase.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A mixed-mode HILIC column (e.g., Amaze TH, 4.6 x 100 mm, 5 μ m).[13]
- Mobile Phase: An isocratic mixture of 80% Acetonitrile and 20% aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted to 4.8).[13]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at the compound's λ_{max} (approx. 260 nm).

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water/acetonitrile) and filter through a 0.45 μ m syringe filter before injection.
- Quantification: Use an external standard calibration curve prepared from a certified reference standard of **2-aminothiophene-3-carboxylic acid**.

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Caption: General workflow for the HPLC-UV analysis of the title compound.

Relevance in Drug Discovery and Materials Science

2-Aminothiophene-3-carboxylic acid is not merely a laboratory curiosity; it is a validated and highly valuable scaffold in applied chemistry.

- Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[\[2\]](#)
Derivatives of this core structure have demonstrated a wide array of biological activities:
 - Anticancer Agents: Ester derivatives have been identified as novel cytostatic agents with unusual selectivity for certain cancer cell lines, including T-cell lymphoma and prostate cancer, where they can induce apoptosis.[\[14\]](#)[\[15\]](#)
 - Anti-inflammatory Drugs: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine.[\[16\]](#)
 - Antimicrobial Agents: The 2-aminothiophene motif is a common feature in compounds with antibacterial and antifungal properties.[\[16\]](#)
 - CNS Agents: The structure is integral to allosteric modulators of adenosine receptors, which have applications in neurological disorders.[\[16\]](#)
- Materials Science: Beyond pharmaceuticals, the reactive functional groups allow it to serve as a building block for dyes and agrochemicals, where the thiophene core provides chemical stability and contributes to the final product's activity.[\[2\]](#)

Safety and Handling

Proper handling is essential to ensure laboratory safety.

- Hazards: The compound may cause irritation to the eyes, skin, and respiratory system.[\[1\]](#)
- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[\[4\]](#)
- Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

- Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from light and incompatible substances like strong oxidizing agents.[1][2]

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